molecular formula C23H21FN2O4S B6560281 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide CAS No. 946298-50-6

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

Cat. No.: B6560281
CAS No.: 946298-50-6
M. Wt: 440.5 g/mol
InChI Key: WWAFOZIVMSPIKK-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 4-methoxybenzamide moiety. Its synthesis likely involves multi-step functionalization of the tetrahydroquinoline scaffold, analogous to methods described for related sulfonamide derivatives (e.g., Friedel-Crafts alkylation and nucleophilic substitutions) .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-20-10-5-17(6-11-20)23(27)25-19-9-4-16-3-2-14-26(22(16)15-19)31(28,29)21-12-7-18(24)8-13-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAFOZIVMSPIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

Compound Name/Class Core Structure Key Substituents Functional Impact
Target Compound 1,2,3,4-Tetrahydroquinoline 1: 4-Fluorobenzenesulfonyl; 7: 4-Methoxybenzamide Sulfonyl enhances electrophilicity; benzamide provides H-bonding and π-π stacking
Triazole Derivatives [7–9] () 1,2,4-Triazole fused to benzene 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Triazole ring enables tautomerism (thione vs. thiol), affecting reactivity and target binding
N-(1,2,3,4-Tetrahydroquinolin-4-yl)Pyrrolidin-2-one () 1,2,3,4-Tetrahydroquinoline 4: Pyrrolidin-2-one Lactam ring introduces rigidity and potential for diastereomerism, impacting stereoselective interactions
Benzothiazole-Tetrahydroquinoline Hybrids () 1,2,3,4-Tetrahydroquinoline 1: Thiazole-carboxylic acid; 6: Benzothiazoleamino Thiazole enhances metal coordination; carboxylic acid improves solubility

Electronic and Steric Effects

  • Sulfonyl vs.
  • Methoxybenzamide vs. Lactam/Pyrrolidinone: The 4-methoxybenzamide in the target compound offers a planar aromatic system for π-π interactions, contrasting with the puckered pyrrolidinone in ’s derivatives, which may restrict conformational flexibility .

Spectral and Physicochemical Properties

Property Target Compound Triazole Derivatives [7–9] Pyrrolidinone Derivatives ()
IR Peaks Expected C=O (1660–1680 cm⁻¹), NH (~3300 cm⁻¹) C=S (1247–1255 cm⁻¹); absence of C=O in triazoles Lactam C=O (~1680 cm⁻¹); NH (~3300 cm⁻¹)
NMR Signals Aromatic protons (δ 6.5–8.0 ppm); sulfonyl-CH₂ (δ 3.5–4.5 ppm) Triazole protons (δ 8.0–8.5 ppm); fluorophenyl (δ 7.0–7.5 ppm) Pyrrolidinone CH₂ (δ 2.5–3.5 ppm); diastereomeric splitting
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8–3.2 (lower due to triazole polarity) ~2.0–2.5 (higher polarity from lactam)

Key Research Findings and Implications

Tautomerism and Reactivity : Triazole derivatives () exist predominantly in the thione form, which may enhance stability compared to the target compound’s benzamide group .

Stereochemical Complexity: Pyrrolidinone derivatives () exhibit diastereomerism, suggesting that the target compound’s stereochemistry (if present) must be rigorously characterized .

Diverse Pharmacophores : Patent compounds () incorporate bulky adamantyl or benzothiazole groups, contrasting with the target’s smaller substituents, which may favor better membrane permeability .

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